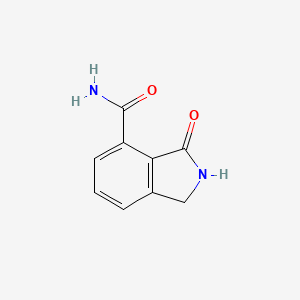

3-Oxoisoindoline-4-carboxamide

描述

Overview of Isoindoline (B1297411) Carboxamides in Drug Discovery and Development

Isoindoline carboxamides represent a broad class of compounds that have been extensively investigated in drug discovery for their therapeutic potential against a range of diseases. umanitoba.caevitachem.com Derivatives of the isoindoline core are known to exhibit a wide array of biological and pharmacological properties. iucr.org This has led to their exploration as anti-inflammatory, antimicrobial, and anticancer agents. umanitoba.caevitachem.com The versatility of the isoindoline scaffold allows for structural modifications that can modulate the compound's interaction with various biological molecules, such as enzymes and receptors. ontosight.ai This adaptability makes them a valuable scaffold in the design of new therapeutic agents.

The isoindoline framework is a component of several clinically approved drugs, highlighting its importance in pharmaceutical development. chinjmap.com These drugs are used for a variety of indications, including cancer, inflammatory diseases, and hypertension. chinjmap.com The stability of the saturated and oxo-derivatives of isoindole, such as isoindolinone, contributes to their suitability as drug candidates. ontosight.ai

Significance of the 3-Oxoisoindoline-4-carboxamide Core Structure in Pharmaceutical Research

The this compound core structure has emerged as a particularly significant pharmacophore in pharmaceutical research, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. nih.govresearchgate.net Through conformational restriction of a benzamide, this core structure is designed to orient itself appropriately for binding to the PARP surface. nih.govresearchgate.net

A key feature of this core is the formation of a seven-membered intramolecular hydrogen bond between the oxindole (B195798) carbonyl group and the primary amide. nih.govresearchgate.net This interaction locks the molecule into a planar conformation, which is believed to be the biologically active conformation for PARP inhibition. researchgate.net This structural feature is relatively rare in small molecules, adding to the novelty and efficacy of this scaffold. nih.govresearchgate.net X-ray crystallography studies have confirmed this planar structure and the intramolecular hydrogen bonding. nih.govresearchgate.net

The ability of this core to act as a nicotinamide (B372718) mimic is another crucial aspect of its function as a PARP inhibitor. researchgate.net Furthermore, structure-activity relationship (SAR) studies have indicated that substitutions at the lactam nitrogen of the pharmacophore, particularly with secondary or tertiary amines, are important for cellular potency. nih.govresearchgate.net

Historical Context and Evolution of Research on Isoindoline Derivatives

The history of isoindoline derivatives in medicine is marked by both significant therapeutic breakthroughs and cautionary tales. The most infamous member of this class is thalidomide (B1683933), which was introduced in the 1950s as a sedative but was later found to be a potent teratogen. chinjmap.com This event underscored the critical importance of rigorous safety testing in drug development.

However, the therapeutic potential of the isoindoline scaffold was undeniable. Subsequent research and modification of the phthalimide (B116566) core of thalidomide led to the development of immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide (B1683931), which are approved for the treatment of multiple myeloma. chinjmap.com This evolution demonstrated how a once-maligned scaffold could be re-engineered to create life-saving therapies.

The research into isoindoline derivatives has since expanded significantly, moving beyond the initial focus on immunomodulation. Scientists have explored their potential as inhibitors of various enzymes, including acetylcholinesterase and histone deacetylases (HDACs), and as agents targeting a range of conditions from cancer to neurological disorders. researchgate.netnih.gov The development of compounds based on the this compound core represents a more recent and highly targeted approach within this evolving field of research. researchgate.net

Detailed Research Findings

The following table summarizes the research findings for selected this compound derivatives, highlighting their biological targets and activities.

| Compound ID | Derivative | Biological Target | Activity (IC50) | Research Focus |

| 1e | N/A | PARP-1 | Modest to good | X-ray structure confirmed a seven-membered intramolecular hydrogen bond. nih.govresearchgate.net |

| FT895 | N-Hydroxy-2-arylisoindoline-4-carboxamide | HDAC11 | Potent and selective | Promising cellular activity and pharmacokinetic properties for oncology and inflammation. nih.gov |

| - | 2-substituted isoindolinone-4-carboxamide | PARP-1/-2 | Potent dual inhibitors | Carbonyl oxygen freezes the primary amide into its biologically active conformation. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-8(12)6-3-1-2-5-4-11-9(13)7(5)6/h1-3H,4H2,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNBJPASIMOEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659556 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935269-26-4 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxoisoindoline 4 Carboxamide and Its Analogues

Classical and Contemporary Synthetic Routes to the 3-Oxoisoindoline Scaffold

The construction of the foundational 3-oxoisoindoline ring system can be achieved through several reliable methods. These range from intramolecular cyclization reactions to multicomponent strategies that build the heterocyclic core in a single step.

Cyclization Reactions for Isoindolinone Ring Formation

A primary strategy for forming the isoindolinone ring involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. One common approach starts with 2-halobenzonitriles or 2-halobenzamides, which can undergo cyclization to form the γ-lactam ring fused to the aromatic core. Another effective method is the palladium-catalyzed dehydrogenative C–H cyclization of 2-benzyl-N-mesylbenzamides, which constructs the isoindolinone framework without the need for pre-functionalized starting materials. rsc.org This method is notable for not requiring an external oxidant. rsc.org

Transition metal-catalyzed reactions, such as those using ruthenium, have also been employed in the synthesis of polysubstituted isoindolinones. nih.gov For instance, the [2+2+2] cyclotrimerization of alkynes, where amide-tethered diynes react with monosubstituted alkynes in the presence of a ruthenium catalyst, provides a convergent and atom-efficient route to highly substituted isoindolinones. nih.gov Nickel-catalyzed cyclization of N-benzoylaminals in the presence of a Lewis acid also provides a viable route to various isoindolinones. acs.org

Strecker Approach for Substituted 3-Oxoisoindoline-1-carbonitriles and Amides

The Strecker reaction, a classic multicomponent reaction, has been adapted for the efficient synthesis of substituted 3-oxoisoindoline-1-carbonitriles and their corresponding amides. researchgate.netrsc.org This approach typically involves the reaction of 2-carboxybenzaldehyde, an amine, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). rsc.orgsemanticscholar.org

An efficient synthesis of 3-oxoisoindolines has been described using 2-carboxybenzaldehyde, TMSCN, and various benzylic or aliphatic amines. rsc.org This reaction can be catalyzed by OSU-6, a hexagonal mesoporous silica, and the product can be controlled by the reaction temperature. rsc.org At room temperature (23°C), the reaction yields substituted (±)-3-oxoisoindoline-1-carbonitriles. rsc.org When the temperature is elevated to 78°C, the corresponding C1 primary amides are formed. rsc.org This method represents a novel conversion of a cyanide to an amide in a Strecker cyclization. rsc.org Other catalysts, such as Sc(OTf)3 and sulfamic acid, have also been shown to be effective for this transformation, allowing for good to excellent yields under mild conditions. semanticscholar.orglookchem.com

| Reactants | Catalyst | Temperature (°C) | Product | Reference |

| 2-carboxybenzaldehyde, TMSCN, benzylic/aliphatic amines | OSU-6 | 23 | (±)-3-oxoisoindoline-1-carbonitrile | rsc.org |

| 2-carboxybenzaldehyde, TMSCN, benzylic/aliphatic amines | OSU-6 | 78 | (±)-3-oxoisoindoline-1-carboxamide | rsc.org |

| methyl 2-formylbenzoate, TMSCN, amines | Sc(OTf)3 | Room Temp | N-substituted 3-oxoisoindoline-1-carbonitrile | lookchem.com |

| 2-carboxybenzaldehyde, primary amine, TMSCN | Sulfamic acid | Reflux | N-substituted 3-oxoisoindoline-1-carbonitrile | semanticscholar.org |

Multicomponent Reaction (MCR) Strategies in 3-Oxoisoindoline-4-carboxamide Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. The Ugi reaction is a prominent MCR that has been extensively utilized in the synthesis of this compound and its analogues.

Four-Component Ugi Reaction Protocols for Diversity-Oriented Synthesis

The four-component Ugi reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. organic-chemistry.orgnih.gov This reaction has been effectively applied to the synthesis of 3-oxoisoindoline-1-carboxamides. researchgate.netresearchgate.net An efficient synthetic route to novel oxoisoindoline derivatives involves the Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides. researchgate.netresearchgate.net This diversity-oriented approach allows for the introduction of various substituents on the isoindolinone core, facilitating the exploration of structure-activity relationships. researchgate.net

The Ugi reaction can be part of a two-step sequence to produce isoindolinone derivatives. For example, diamides obtained from a Ugi-4CR can be cyclized to isoindolinones via a copper-catalyzed deamidative C-C coupling. nih.gov This method is compatible with a broad range of 2-halobenzoic acids, isocyanides, amines, and aldehydes. nih.gov

Sequential Ugi Reaction/Oxidative Nucleophilic Substitution of Hydrogen

A novel approach for the synthesis of 3-oxoisoindoline-1-carboxamide (B13102603) derivatives involves a sequential four-component Ugi reaction followed by an oxidative nucleophilic substitution of hydrogen (SNH). researchgate.netthieme-connect.com This strategy utilizes the nitro group as a directing group to achieve high regio- and chemoselectivity. researchgate.net The reaction sequence begins with a standard Ugi reaction, and the resulting adduct undergoes an intramolecular cyclization via an oxidative SNH mechanism in the presence of a base under mild, aerobic conditions. researchgate.netthieme-connect.com This method is advantageous due to its high atom economy, good to excellent yields, and the use of air as the oxidant. researchgate.net A two-step isoindolone synthesis has also been achieved using an Ugi/oxidative vicarious nucleophilic substitution sequence starting from 3-nitrobenzoic acid and aromatic aldehydes. scispace.com

Ugi-Azide Cyclization Pathways and Post-Transformation Reactions

The Ugi-azide reaction, a variation of the Ugi-4CR where an azide (B81097) is used as the nucleophilic component, provides a pathway to tetrazole-containing isoindolinones. researchgate.netnih.govacs.org In one example, a two-step, one-pot synthesis combines a Ugi reaction with a copper-catalyzed "click" reaction to produce a 1,2,3-triazole-3-oxoisoindoline-1-carboxamide system. researchgate.net The process starts with the reaction of 2-formyl benzoic acid, propargyl amine, and cyclohexyl isocyanide, and the resulting Ugi adduct undergoes a click reaction to yield the final product. researchgate.net

Catalysis in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the synthesis of 3-oxoisoindoline-4-carboxamides, offering pathways to these complex structures with high efficiency and selectivity. Both Lewis acids and transition metals have been successfully employed as catalysts.

Transition Metal-Catalyzed Transformations (e.g., Rhodium, Copper)

Transition metals, particularly rhodium and copper, are instrumental in synthesizing isoindolinone structures, including derivatives of this compound. cdnsciencepub.comresearchgate.net These catalytic methods often involve C-H activation, cross-coupling, and cyclization reactions. researchgate.net

Rhodium(III)-catalyzed reactions have been employed for the synthesis of 3-methyleneisoindolin-1-ones through a C-H/N-H activation and annulation of N-methoxybenzamides with potassium vinyltrifluoroborate. cdnsciencepub.com Another rhodium-catalyzed approach involves the tandem C-H activation/[3+2]-annulation of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes to produce spiro[indene-proline] derivatives. researchgate.net Furthermore, a bimetallic system using Fe(III) and Rh(I) has been developed for a one-pot alkynylation and [2+2+2] cyclotrimerization sequence to yield isoindolinone derivatives. mdpi.com

Copper-catalyzed reactions have also been utilized. For instance, a combination of an Ugi reaction and a copper-catalyzed click reaction has been used to synthesize a 1,2,3-triazole-3-oxoisoindoline-1-carboxamide system in a one-pot, two-step process. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Isoindolinone Derivatives

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Rhodium(III) | C-H/N-H Activation/Annulation | N-Methoxybenzamides, Potassium Vinyltrifluoroborate | 3-Methyleneisoindolin-1-ones | cdnsciencepub.com |

| Rhodium(III) | C-H Activation/[3+2] Annulation | 5-Aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates, Alkynes | Spiro[indene-proline] Derivatives | researchgate.net |

| Fe(III)/Rh(I) | Alkynylation/[2+2+2] Cyclotrimerization | N,O-Cyclic Acetals, Alkynes | Isoindolinone Derivatives | mdpi.com |

This table provides an overview of various transition metal-catalyzed methods for the synthesis of diverse isoindolinone-based structures.

Mechanism Elucidation of Key Synthetic Pathways to 3-Oxoisoindoline-4-carboxamides

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. In the context of this compound synthesis, several mechanistic aspects have been investigated.

A key structural feature of some this compound derivatives is the formation of a seven-membered intramolecular hydrogen bond. researchgate.netnih.gov X-ray crystallography has confirmed this interaction, which contributes to the planarity of the core structure and its binding affinity to biological targets like PARP-1. researchgate.netnih.gov

The synthesis of 3-oxoisoindoline-1-carboxamides can also be achieved through a sequential four-component Ugi reaction followed by an oxidative nucleophilic substitution of hydrogen. thieme-connect.com This process occurs under mild, basic conditions with high selectivity. thieme-connect.com The mechanism involves an aerobic oxidation step, highlighting its efficiency in bond formation. thieme-connect.com

For the OSU-6 catalyzed conversion of nitriles to amides, it is proposed that the Lewis acid sites on the catalyst facilitate the hydration of the nitrile. This likely proceeds through a six-membered transition state, offering a milder alternative to harsh acidic or basic hydrolysis conditions.

Green Chemistry Principles Applied to 3-Oxoisoindoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 3-oxoisoindoline derivatives to enhance sustainability. rsc.org The use of heterogeneous, recyclable catalysts like OSU-6 is a prime example of this approach. rsc.orgrsc.org This not only simplifies product purification but also minimizes waste. rsc.org

Multicomponent reactions, such as the Strecker and Ugi reactions, are inherently green as they combine several steps into a single operation, reducing solvent usage, time, and cost. rsc.orgresearchgate.net The development of one-pot synthetic routes, for instance from furfurals to polysubstituted aromatic compounds in water, further underscores the move away from hazardous organic solvents. researchgate.net

The selection of environmentally benign solvents is another key aspect. While traditional solvents are still used, research is exploring greener alternatives like ethanol (B145695) and water for these syntheses. The OSU-6 catalyzed synthesis, for example, is considered an environmentally benign method. rsc.orgrsc.org The use of microwave irradiation is another green technique that can increase the energy efficiency of synthetic processes. researchgate.netpro-metrics.org

Therapeutic Potential and Preclinical Applications of 3 Oxoisoindoline 4 Carboxamide Derivatives

Oncology Applications

The primary therapeutic application of 3-oxoisoindoline-4-carboxamide derivatives lies in oncology, where they have been extensively investigated as inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme family. nih.goviajpr.com PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. Their inhibition is a key strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.

Derivatives of this compound have been specifically designed as potent PARP-1 inhibitors. nih.gov The core structure facilitates a unique conformational restriction through the formation of a seven-membered intramolecular hydrogen bond. This structural feature locks the carboxamide into a planar orientation that is optimal for binding to the nicotinamide (B372718) binding domain of the PARP enzyme, thereby blocking its activity. nih.gov

By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks. In rapidly dividing cancer cells, these unrepaired breaks lead to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death. frontiersin.org This mechanism not only provides direct antineoplastic activity but also enhances the efficacy of DNA-damaging chemotherapeutic agents and radiation therapy, a process known as chemopotentiation. frontiersin.org Structure-activity relationship (SAR) studies have highlighted that substitutions on the lactam nitrogen of the 3-oxoisoindoline core, particularly the addition of secondary or tertiary amines, are important for cellular potency. nih.gov

The antineoplastic efficacy of this compound derivatives has been demonstrated in various preclinical models. These compounds show modest to good activity against PARP-1 in both enzymatic and cellular assays. nih.gov The potency of these derivatives is often evaluated based on their half-maximal inhibitory concentration (IC50) against the PARP-1 enzyme and their ability to potentiate the cytotoxicity of chemotherapy in cancer cell lines.

For instance, research has detailed the enzymatic and cellular potency of a series of these compounds. The data below illustrates the PARP-1 inhibitory activity and the chemopotentiation effect in BRCA-deficient MX-1 breast cancer cells.

| Compound | PARP-1 Enzymatic IC50 (nM) | Cellular Chemopotentiation EC50 (nM) |

|---|---|---|

| Derivative 1a | 1400 | >10000 |

| Derivative 1b | 150 | 3600 |

| Derivative 1c | 38 | 1500 |

| Derivative 1d | 2.5 | 24 |

| Derivative 1e | 2.1 | 5.3 |

This table presents a selection of data on the in vitro activity of substituted this compound derivatives as PARP-1 inhibitors. The cellular chemopotentiation EC50 reflects the concentration required to reduce the IC50 of temozolomide (B1682018) by 50% in MX-1 cells.

X-ray crystallography has confirmed the binding mode of these inhibitors, showing the planar this compound core interacting with key residues in the PARP-1 active site, such as Gly-888 and Tyr-907.

Pain Management and Neuropathic Pain Models

While various carboxamide-containing compounds have been investigated for analgesic properties, preclinical research specifically linking the this compound scaffold to pain management or its efficacy in neuropathic pain models is not extensively documented in the scientific literature. Studies on related structures, such as isoindoline-1,3-diones, have shown some analgesic effects, but these findings cannot be directly extrapolated to the this compound core. edgccjournal.orgsemanticscholar.org

Anti-inflammatory and Immunomodulatory Applications

The potential of this compound derivatives as anti-inflammatory or immunomodulatory agents is not a primary focus of current published research. While some isoindolinone-based compounds have been generally cited for anti-inflammatory properties, specific and detailed studies on the this compound scaffold in this therapeutic area are limited. iajpr.com Research in this field has instead focused on other, structurally distinct carboxamide derivatives, such as quinoline-3-carboxamides, for their immunomodulatory effects in models of autoimmune disease. mdpi.comnih.gov

There is a lack of specific preclinical data evaluating this compound derivatives in models of acute lung injury (ALI) and sepsis. The existing research on carboxamides for these conditions has centered on different chemical scaffolds, such as 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, which have shown efficacy in reducing inflammation in lipopolysaccharide (LPS)-induced ALI and sepsis models. bioworld.comnih.gov

Antimicrobial and Antiviral Research

Investigations into the antimicrobial and antiviral properties of the specific this compound chemical class are not prominent in the available scientific literature. While the broader family of isoindolinone compounds has been mentioned in relation to antiviral activity, dedicated studies to isolate and characterize such effects for this compound derivatives are not readily found. iajpr.com Current research on antimicrobial and antiviral carboxamides tends to focus on other molecular frameworks, including indole-3-carboxamides and flavone-based carboxamides. mdpi.comnih.gov

Potential in Neurological Disorders

The therapeutic potential of this compound derivatives in the context of neurological disorders is an emerging area of research, largely informed by the well-documented neuroprotective and anti-inflammatory properties of structurally analogous compounds, namely the immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). nih.govtechnologypublisher.com These derivatives are being investigated for their capacity to mitigate the complex pathology of various neurological conditions, which often involve chronic neuroinflammation. nih.govnih.gov

The central mechanism underlying the potential therapeutic effects of these compounds in the central nervous system (CNS) is the modulation of the inflammatory response. nih.gov Neuroinflammation is a key contributor to the pathogenesis of numerous neurodegenerative diseases. nih.gov Derivatives of the this compound scaffold are being explored for their ability to suppress the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), a critical mediator in CNS inflammation. nih.govjohnshopkins.edu By inhibiting TNF-α, these compounds may help to reduce neuronal damage and slow disease progression in a variety of neurological disorders. nih.govtechnologypublisher.com

Preclinical studies on close analogs of this compound have provided promising results in models of neurodegenerative diseases and acute brain injury.

Research Findings in Preclinical Models:

Recent studies have highlighted the neuroprotective efficacy of pomalidomide, a structural analog, in various preclinical models of neurological disorders.

In a rat model of traumatic brain injury (TBI) , post-injury administration of pomalidomide demonstrated a significant reduction in lesion volume and improved functional outcomes. The compound was found to mitigate neuronal apoptosis and decrease the expression of pro-inflammatory cytokines. nih.govtmu.edu.tw

Effects of Pomalidomide in a Rat Model of Traumatic Brain Injury

| Parameter | Observation | Reference |

|---|---|---|

| Motor Coordination (Beam Walking Test) | Significantly improved performance (reduced latency to traverse the beam) compared to vehicle-treated TBI animals. | nih.gov |

| Injury Lesion Volume | Significantly reduced. | tmu.edu.tw |

| Neuronal Survival | Augmented. | tmu.edu.tw |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Induction was significantly attenuated. | tmu.edu.tw |

In the context of Parkinson's disease (PD) , pomalidomide has been evaluated in an alpha-synuclein-based model. The findings indicated that pomalidomide treatment rescued dopaminergic cell loss in the substantia nigra. nih.gov Furthermore, in a Drosophila genetic model of PD (LRRK2WD40), pomalidomide improved motor performance and prevented the loss of dopaminergic neurons. frontiersin.orgresearchgate.net

Neuroprotective Effects of Pomalidomide in Parkinson's Disease Models

| Model | Key Findings | Reference |

|---|---|---|

| Alpha-synuclein-based rat model | - Rescued dopaminergic cell loss in the substantia nigra pars compacta.

| nih.gov |

| Drosophila LRRK2WD40 genetic model | - Significantly and dose-dependently improved climbing performance.

| frontiersin.orgresearchgate.net |

Thalidomide itself has been shown to be effective in a mouse model of multiple sclerosis , an autoimmune inflammatory disorder, known as experimental autoimmune encephalomyelitis (EAE). nih.gov These findings collectively suggest that the this compound scaffold holds significant promise for the development of novel therapeutics for a range of neurological disorders characterized by an inflammatory component. technologypublisher.com

Advanced Spectroscopic and Structural Elucidation of 3 Oxoisoindoline 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of 3-Oxoisoindoline-4-carboxamide, providing unambiguous evidence for its covalent framework and stereochemistry. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed in concert to assign all proton and carbon signals and confirm the connectivity of the isoindolinone core and the appended carboxamide group.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region reveals a complex splitting pattern for the three protons on the benzene (B151609) ring, indicative of their ortho and meta couplings. The methylene (B1212753) protons of the lactam ring typically appear as a sharp singlet, while the amide and lactam N-H protons are often observed as broad singlets whose chemical shifts are sensitive to solvent and concentration. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each carbon atom. The two carbonyl carbons (lactam and carboxamide) are readily identified by their characteristic downfield chemical shifts (δ > 165 ppm). libretexts.org The six aromatic carbons appear in the typical range of δ 120-145 ppm, while the aliphatic methylene carbon of the lactam ring is observed further upfield.

Representative ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.65 | br s | 1H | Lactam NH |

| 8.01 | br s | 1H | Carboxamide NH ₐ |

| 7.88 | d, J=7.6 Hz | 1H | Ar-H 7 |

| 7.75 | t, J=7.7 Hz | 1H | Ar-H 6 |

| 7.60 | d, J=7.8 Hz | 1H | Ar-H 5 |

| 7.52 | br s | 1H | Carboxamide NH ь |

Representative ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 169.8 | Carboxamide C =O |

| 168.1 | Lactam C =O |

| 142.3 | Ar-C 7a |

| 135.0 | Ar-C 4 |

| 132.9 | Ar-C 6 |

| 129.5 | Ar-C 3a |

| 128.7 | Ar-C 5 |

| 123.4 | Ar-C 7 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton coupling networks. For this compound, COSY spectra would display clear cross-peaks connecting the adjacent aromatic protons H5, H6, and H7, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. The HSQC spectrum for this molecule would show correlations between the proton signal at ~4.45 ppm and the carbon signal at ~46.2 ppm (the CH₂ group), as well as correlations for each aromatic C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. mdpi.com Key expected correlations for this compound include:

The methylene protons (H1) showing correlations to the lactam carbonyl carbon (C3) and the quaternary aromatic carbons C3a and C7a.

The aromatic proton H5 showing correlations to the carboxamide-bearing carbon C4 and the quaternary carbon C3a.

The lactam NH proton showing correlations to C3 and C7a, confirming the structure of the isoindolinone ring.

Vibrational Spectroscopy for Functional Group Characterization

The FT-IR spectrum of this compound is dominated by strong absorptions corresponding to its amide and lactam functionalities. The N-H stretching region (3100-3500 cm⁻¹) typically shows multiple bands: two for the asymmetric and symmetric stretches of the primary carboxamide (-NH₂) group and a separate band for the secondary lactam N-H. The carbonyl (C=O) stretching region is particularly informative, with two distinct, strong peaks. The five-membered ring lactam carbonyl absorbs at a higher frequency (around 1710 cm⁻¹) compared to the primary amide carbonyl (Amide I band, around 1670 cm⁻¹). mdpi.com

Representative FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3410, 3205 | Medium-Strong | N-H stretching (carboxamide NH₂) |

| 3260 | Medium, Broad | N-H stretching (lactam NH) |

| 1710 | Strong, Sharp | C=O stretching (five-membered lactam) |

| 1672 | Strong, Sharp | C=O stretching (Amide I band) |

| 1625 | Strong | N-H bending (Amide II band) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound (C₉H₈N₂O₂), which has a calculated exact mass of 176.0586 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule undergoes fragmentation upon ionization. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Loss of the carboxamide group: A primary fragmentation would be the cleavage of the C-C bond between the aromatic ring and the carboxamide group, leading to the loss of a ·CONH₂ radical (44 Da) and the formation of a fragment ion at m/z 132.

Loss of Carbon Monoxide (CO): Subsequent loss of CO (28 Da) from fragment ions is a common pathway for carbonyl-containing compounds. For example, the fragment at m/z 132 could lose CO to yield an ion at m/z 104.

Initial loss of ammonia: Loss of NH₃ (17 Da) from the molecular ion can also occur, though it is often a less favored pathway than cleavage of the entire carboxamide moiety.

These combined spectroscopic methods provide a comprehensive and definitive characterization of this compound, confirming its molecular structure and providing detailed insight into its electronic and conformational properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been an indispensable tool for the definitive determination of the three-dimensional solid-state structure of this compound derivatives. This technique provides precise atomic coordinates, allowing for a detailed analysis of the molecule's conformation, intermolecular interactions, and its binding mode within a protein active site. Structural studies have been particularly insightful for derivatives designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair.

To understand the mechanism of inhibition, an X-ray co-crystal structure of a substituted this compound, compound 1e, was determined in complex with the target protein PARP-1. This analysis provided critical insights into the specific interactions that govern the binding affinity and selectivity of this class of inhibitors.

| Ligand Moiety | Protein Residue | Interaction Type |

|---|---|---|

| 4-Carboxamide | Two PARP-1 Residues | Hydrogen Bonding |

| Piperidine (B6355638) Nitrogen | Gly-888 | Hydrogen Bonding |

A defining structural feature of the this compound scaffold, confirmed by X-ray analysis, is the presence of a notable intramolecular hydrogen bond. This bond forms a seven-membered ring by connecting the carbonyl group at the 3-position with the hydrogen of the 4-carboxamide group. While such seven-membered intramolecular hydrogen bonds have been observed in peptides, they are considered rare in small molecules.

| Interacting Groups | Resulting Ring Size | Structural Consequence |

|---|---|---|

| 3-Carbonyl and 4-Carboxamide | Seven-membered ring | Locks amide in a planar conformation optimal for protein binding. |

Computational and Theoretical Studies on 3 Oxoisoindoline 4 Carboxamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-Oxoisoindoline-4-carboxamide derivatives, this has been instrumental in understanding their function as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy.

Research into a series of PARP inhibitors with a this compound core structure has utilized molecular modeling and X-ray crystallography to elucidate their binding mechanism. A key finding was the role of conformational restriction in orienting the molecule for optimal binding to the PARP surface. An X-ray co-crystal structure of a substituted this compound (compound 1e in the study) bound to PARP-1 revealed critical binding interactions.

A significant feature of its binding is the formation of a seven-membered intramolecular hydrogen bond between the oxo-group and the carboxamide function. This interaction, rarely observed in small molecules, forces the this compound core into a planar conformation, which is crucial for effective binding. This planarity facilitates key hydrogen bonding interactions with the protein. Furthermore, an additional hydrogen bond was identified between the nitrogen atom of a piperidine (B6355638) substituent and the amino acid residue Gly-888, which contributes significantly to the binding affinity.

| Interaction Type | Ligand Group | Protein Residue/Feature | Significance |

|---|---|---|---|

| Intramolecular Hydrogen Bond | 3-Oxo group and 4-Carboxamide NH | N/A | Induces planar conformation of the core structure, optimal for binding. |

| Hydrogen Bond | Piperidine Nitrogen | Gly-888 | Contributes to binding affinity. |

| Hydrogen Bond | 4-Carboxamide | Other PARP residues | Confirmed by X-ray co-crystal structure. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govnih.gov While specific DFT studies focused solely on this compound are not extensively detailed in publicly available literature, the methodology is widely applied to similar isoindoline (B1297411) structures, such as isoindoline-1,3-diones. nih.govacs.org

These computational studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological macromolecules. nih.gov

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (s) can be derived from FMO energies to quantify the molecule's reactivity. acs.org

For a molecule like this compound, DFT calculations would provide insights into the electron distribution influenced by its carbonyl and amide groups, predicting sites susceptible to metabolic reactions or key interactions with protein targets.

| Parameter | Description | Relevance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. acs.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. acs.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic density. | Predicts sites for electrophilic and nucleophilic attack. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. Following a molecular docking study, MD simulations are essential for validating the stability of the predicted ligand-protein complex and exploring its dynamic behavior. nih.govtandfonline.com

Although specific MD simulation studies on the this compound core are not widely published, this technique is standard for evaluating PARP inhibitors and other enzyme inhibitors. nih.govmdpi.com A typical MD simulation would analyze:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation time to assess the stability of the complex. A stable RMSD value suggests that the ligand remains securely in the binding pocket without significant conformational changes. mdpi.comvolkamerlab.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. volkamerlab.org This can highlight which parts of the protein are most affected by the interaction.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds (like the one with Gly-888) throughout the simulation is monitored to confirm their importance for binding stability.

Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding affinity between the ligand and the protein. nih.gov

These analyses provide a dynamic picture of the interaction, complementing the static view offered by molecular docking and helping to confirm the proposed binding mode.

In Silico Prediction of Biological Activity and Pharmacokinetic Relevance

In silico tools are widely used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a compound. mdpi.com This helps in prioritizing candidates for further development and identifying potential liabilities.

For compounds like this compound, which are developed as enzyme inhibitors, computational models can predict their potential activity. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be built for a series of compounds to correlate their structural features with their inhibitory potency against a target like PARP-1. nih.gov

Furthermore, various computational platforms and web servers (e.g., SwissADME, pkCSM, PreADMET) are used to predict ADMET properties. nih.govmdpi.comneliti.com These predictions are based on the molecule's structure and physicochemical properties.

| Property Class | Predicted Parameter | Relevance |

|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | Predicts oral bioavailability. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS effects (desired or undesired). mdpi.com | |

| Distribution | Plasma Protein Binding (PPB) | Affects the fraction of free drug available for therapeutic action. nih.gov |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential for drug-drug interactions. mdpi.com |

| Toxicity | Ames Mutagenicity | Predicts the potential to cause DNA mutations. mdpi.com |

| Hepatotoxicity | Predicts the potential to cause liver damage. mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The advancement of therapeutic agents is intrinsically linked to the efficiency and sustainability of their chemical synthesis. Future efforts in the synthesis of 3-oxoisoindoline-4-carboxamide derivatives will likely move beyond traditional multi-step approaches towards more innovative and environmentally conscious methods.

Key areas of development include:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer a powerful strategy for rapidly assembling complex molecules like isoindolinones in a single step from three or more starting materials. nih.gov This approach enhances efficiency and atom economy, reducing waste and purification efforts. researchgate.net One-pot processes that combine multiple reaction steps without isolating intermediates are also being developed to streamline the synthesis of complex bis-heterocycles containing the isoindolinone core. nih.govacs.org

Sustainable and Green Chemistry: A significant trend is the adoption of green chemistry principles. This includes the use of environmentally benign solvents like water and the exploration of starting materials derived from renewable biomass, such as furfural. ucl.ac.uk Research into catalyst-free reaction conditions or the use of novel, recoverable catalysts further contributes to the sustainability of these synthetic pathways. researchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of this compound intermediates and final products. This technology can enable reactions that are difficult to manage in traditional batch processes.

Exploration of New Biological Targets and Polypharmacology

While PARP is a well-established target for this scaffold, the structural features of this compound suggest it may interact with a broader range of biological targets. nih.gov The concept of polypharmacology—designing single agents to modulate multiple targets simultaneously—is gaining traction as a strategy to combat complex multifactorial diseases like cancer. nih.gov

Future research will focus on:

Target Deconvolution: Screening existing and novel derivatives against broad panels of biological targets, such as kinases and other ATP-dependent enzymes, to identify new therapeutic opportunities. The scaffold's potential as a hinge-binding motif makes kinases a particularly attractive target class for exploration. iajpr.com

Rational Polypharmacology: Instead of serendipitous discovery, future work will involve the intentional design of compounds that modulate a specific set of targets relevant to a particular disease pathology. nih.gov For instance, a compound could be engineered to inhibit both PARP and a key signaling kinase involved in tumor progression.

Investigating Pleiotropic Effects: Retrospective analyses often reveal that existing drugs have beneficial off-target effects. nih.gov Proactively investigating the full biological activity spectrum of this compound derivatives can uncover these pleiotropic effects, potentially leading to drug repurposing or the development of next-generation compounds with enhanced efficacy.

Advanced SAR and Lead Optimization Strategies for Improved Efficacy and Selectivity

Systematic Structure-Activity Relationship (SAR) studies are crucial for transforming a promising hit compound into a clinical candidate. Initial research has already provided foundational SAR insights for PARP inhibitors based on this scaffold. For example, studies have shown that incorporating a secondary or tertiary amine on the lactam nitrogen is important for cellular potency. nih.gov

Future lead optimization will employ more advanced and integrated strategies:

Structure-Based Drug Design: X-ray crystallography has been instrumental in understanding how these compounds bind to their targets, revealing key interactions like a seven-membered intramolecular hydrogen bond that planarizes the core structure for optimal binding to PARP. nih.gov Future work will continue to use high-resolution structural data to rationally design modifications that enhance binding affinity and selectivity.

Computational Modeling: Molecular docking and binding energy calculations will be used to rationalize SAR data and predict the activity of novel designs before their synthesis. nih.gov This computational screening accelerates the design-make-test-analyze cycle.

ADME Optimization: A primary focus of lead optimization is to improve the druglike properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. Strategies such as introducing specific substitutions (e.g., fluorine) can be employed to enhance metabolic stability, solubility, and other key ADME parameters, as demonstrated in related isoquinolone scaffolds. nih.gov

| Parameter | Observation / Strategy | Rationale | Reference |

| Lactam Nitrogen Substitution | Secondary or tertiary amines enhance cellular potency. | May improve cell permeability or engage in additional binding interactions. | nih.gov |

| Core Structure | A seven-membered intramolecular H-bond creates a planar conformation. | Pre-organizes the molecule for optimal binding to the PARP active site. | nih.gov |

| ADME Properties | Introduction of fluorine; optimization of molecular weight and hydrophilicity. | To improve metabolic stability, plasma protein binding, and overall druglikeness. | nih.gov |

| Binding Interactions | Hydrogen bond formation with key residues (e.g., Gly-888 in PARP-1). | Anchors the inhibitor in the active site, contributing to binding affinity. | nih.gov |

In-depth Mechanistic Investigations of Biological Activities

A thorough understanding of a drug's mechanism of action is fundamental to its clinical success. For this compound-based PARP inhibitors, the primary mechanism involves binding to the nicotinamide-binding pocket of the enzyme. nih.gov However, as new biological activities are discovered, comprehensive mechanistic studies will be required.

Future investigations will entail:

Target Engagement and Downstream Signaling: Confirming that the compound interacts with its intended target in a cellular context and quantifying the downstream effects on relevant signaling pathways.

Structural Biology: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to solve the structures of novel derivatives in complex with their biological targets, providing a detailed picture of the binding mode.

Systems Biology Approaches: Employing proteomics, transcriptomics, and metabolomics to gain a global view of the cellular response to treatment. This can help identify off-target effects, resistance mechanisms, and potential biomarkers of response.

Elucidating Novel Mechanisms: For activities beyond PARP inhibition, such as the observed antioxidant effects of some derivatives, studies will need to clarify the underlying molecular mechanisms, for instance, by evaluating direct radical scavenging properties or the modulation of cellular antioxidant pathways. iajpr.com

Design and Synthesis of Multi-target Directed Ligands (MTDLs)

The MTDL approach represents a sophisticated strategy for treating complex diseases by designing a single chemical entity to engage multiple targets. mdpi.com This is distinct from polypharmacology in that the multiple activities are intentionally designed from the outset. The this compound scaffold is an excellent starting point for creating MTDLs due to its validated interactions with key enzymes like PARP.

Future MTDL design strategies could include:

Pharmacophore Hybridization: Covalently linking or fusing the this compound core with a pharmacophore known to inhibit another relevant target. nih.gov For example, in oncology, the PARP-inhibiting scaffold could be combined with a moiety that inhibits a kinase involved in a parallel DNA damage repair pathway or a cell growth pathway.

Fragment-Based Design: Using the core scaffold as an anchor in a target's binding site and then growing or linking small chemical fragments to occupy adjacent pockets, thereby engineering a secondary binding interaction with the same target or a neighboring protein.

Conjugate Molecules: Creating conjugates where the this compound acts as a "warhead" that is delivered to a specific cell type or tissue by a targeting moiety, such as an antibody or a ligand for a cell-surface receptor.

This MTDL approach has been successfully applied to other scaffolds, such as coumarins, to create agents for Alzheimer's disease that target both acetylcholinesterase and amyloid-beta aggregation. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the entire drug discovery process, making it faster, cheaper, and more predictive. jddtonline.infojsr.org These computational tools are particularly well-suited to accelerate the development of compound classes like the 3-oxoisoindoline-4-carboxamides.

AI and ML can be applied at multiple stages: mdpi.com

Target Identification and Validation: AI algorithms can analyze vast biological datasets to predict novel targets for which the this compound scaffold might have high affinity. taylorfrancis.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold, optimized from the start for high predicted activity, selectivity, and favorable ADME properties. mdpi.com

Predictive Modeling: ML models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing experimental data to accurately predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

Synthetic Route Prediction: AI tools are being developed to devise the most efficient and robust synthetic routes for target molecules, which can significantly reduce the time spent on chemical synthesis. taylorfrancis.com

By leveraging AI and ML, researchers can explore the chemical space around the this compound scaffold more comprehensively and efficiently, increasing the probability of discovering next-generation therapeutics. jddtonline.infomdpi.com

常见问题

Q. Table 1: Key Crystallographic Parameters for 1-Oxoisoindoline-2-carboxamide

| Parameter | Value |

|---|---|

| Space Group | Monoclinic, P21/c |

| Unit Cell Dimensions | a = 7.214 Å, b = 14.482 Å, c = 10.329 Å |

| Intramolecular H-bond | N2–H2A···O1 (2.8 Å) |

| Intermolecular π-π Distance | 3.638 Å |

| Refinement R Factor | 0.048 |

| Source: Maliha et al. (2008) . |

Q. Table 2: Synthetic Optimization for Isoindoline-Carboxamides

| Variable | Condition Range | Optimal Value |

|---|---|---|

| Solvent | Ethanol, DMF, acetone | Ethanol |

| Reaction Time | 4–8 hours | 6 hours |

| Temperature | 25°C (room) vs. reflux | Reflux |

| Yield | 40–55% | 55% |

| Source: Adapted from Maliha et al. (2008) . |

Critical Considerations for Researchers

- Data Reproducibility : Document solvent purity, crystallization methods, and spectrometer calibration to ensure consistency.

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., o-phthaldehyde) and waste disposal .

- Literature Gaps : Limited SAR data on this compound analogs necessitates systematic exploration of substituent effects on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。